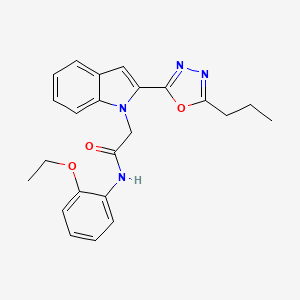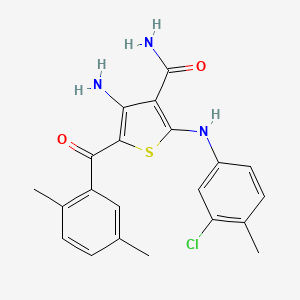
4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-(2,5-dimethylbenzoyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-(2,5-dimethylbenzoyl)thiophene-3-carboxamide: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-(2,5-dimethylbenzoyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a diketone and elemental sulfur.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the thiophene core with the 3-chloro-4-methylphenylamine under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-(2,5-dimethylbenzoyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-(2,5-dimethylbenzoyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-(2,5-dimethylbenzoyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-benzoylthiophene-3-carboxamide
- 4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-(2,5-dimethylbenzoyl)furan-3-carboxamide
Uniqueness
4-Amino-2-((3-chloro-4-methylphenyl)amino)-5-(2,5-dimethylbenzoyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the 3-chloro-4-methylphenyl and 2,5-dimethylbenzoyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20ClN3O2S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-amino-2-(3-chloro-4-methylanilino)-5-(2,5-dimethylbenzoyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C21H20ClN3O2S/c1-10-4-5-11(2)14(8-10)18(26)19-17(23)16(20(24)27)21(28-19)25-13-7-6-12(3)15(22)9-13/h4-9,25H,23H2,1-3H3,(H2,24,27) |
InChI Key |
ALBDQMTYHDMUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=C(C(=C(S2)NC3=CC(=C(C=C3)C)Cl)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


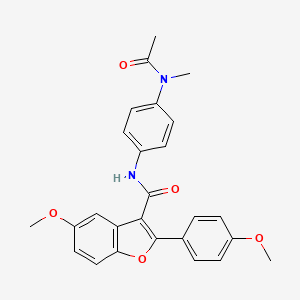
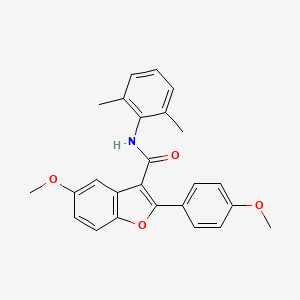
![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B11275033.png)
![15-hexylsulfanyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11275041.png)
![9-(2-chlorophenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11275045.png)
![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B11275058.png)
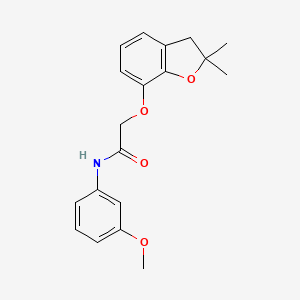
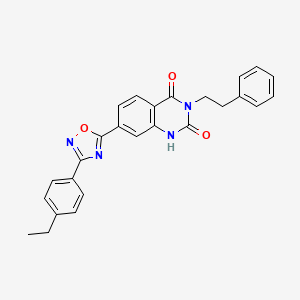
![14-[(4-fluorophenyl)methyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11275075.png)
![N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11275090.png)
![5-[4-(benzyloxy)phenyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11275094.png)
![N-allyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11275100.png)
![methyl 5-hydroxy-2-methyl-4-(2,3,4-trimethoxyphenyl)-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11275106.png)
